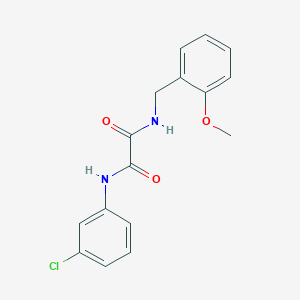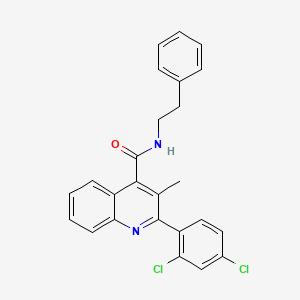![molecular formula C22H29NO2 B5216173 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine, also known as BMDP, is a research chemical that belongs to the class of piperidine compounds. It is a synthetic stimulant drug that is structurally similar to other cathinone compounds such as methylone and mephedrone. BMDP has gained popularity among the scientific research community due to its potential therapeutic applications and its unique mechanism of action.
Mecanismo De Acción
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which results in an increase in their availability in the synapse. This leads to an increase in their activity and a subsequent increase in mood, focus, and energy.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in high doses. It has also been shown to increase body temperature, which can lead to dehydration and heat stroke. 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has also been shown to have a potential for addiction and abuse, which makes it a potentially dangerous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has several advantages for lab experiments. It is a highly potent and selective compound, which makes it a useful tool for studying the mechanisms of neurotransmitter reuptake. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has several limitations as well. It is a relatively new compound, which means that there is still much to learn about its properties and effects. Additionally, it has a potential for toxicity and abuse, which makes it a potentially dangerous compound to work with.
Direcciones Futuras
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine. One potential avenue of research is to study its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another potential avenue of research is to investigate its potential for abuse and addiction, and to develop strategies for minimizing these risks. Additionally, further research is needed to fully understand the mechanisms of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine and its effects on the brain and body.
Métodos De Síntesis
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine can be synthesized through a multi-step process that involves the reaction of a piperidine intermediate with a benzyl ether and a methoxy group. The final product is a white crystalline powder that is typically sold in its hydrochloride salt form.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has also been shown to have a stimulant effect on the central nervous system, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17-11-18(2)14-23(13-17)15-20-9-10-21(22(12-20)24-3)25-16-19-7-5-4-6-8-19/h4-10,12,17-18H,11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPERKCREGVUCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)



![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)
